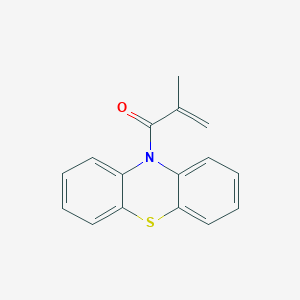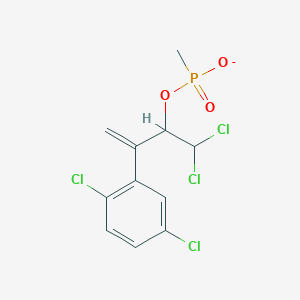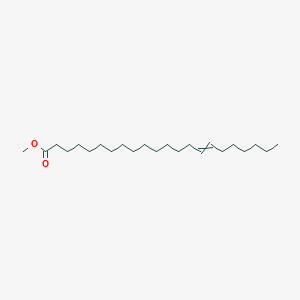
2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound is characterized by its unique structure, which includes a phenothiazine core with a methyl and prop-2-en-1-one substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the reaction of 10H-phenothiazine with appropriate alkylating agents. One common method includes the use of 2-bromo-1-phenylethanone as an alkylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phenothiazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex phenothiazine derivatives.
Medicine: Explored for its potential use as an antipsychotic and antihistaminic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. Additionally, they can inhibit histamine receptors, providing antihistaminic effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Promethazine: An antihistaminic agent with a similar phenothiazine core.
Chlorpromazine: An antipsychotic drug with structural similarities.
Thioridazine: Another antipsychotic agent with a phenothiazine backbone.
Uniqueness
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and prop-2-en-1-one groups differentiate it from other phenothiazine derivatives, potentially leading to unique pharmacological profiles and applications.
Propriétés
Numéro CAS |
64339-55-5 |
|---|---|
Formule moléculaire |
C16H13NOS |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
2-methyl-1-phenothiazin-10-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H13NOS/c1-11(2)16(18)17-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)17/h3-10H,1H2,2H3 |
Clé InChI |
OUCLBFLBKVPYOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)


![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)



![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
